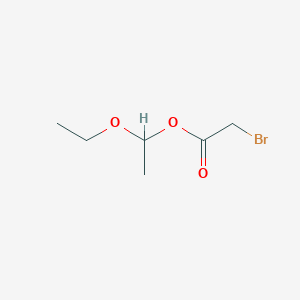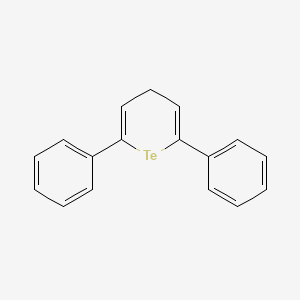![molecular formula C20H29NO4Si B14292494 2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one CAS No. 114023-05-1](/img/structure/B14292494.png)
2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one is a complex organic compound that features a naphthalene core substituted with a tris(2-hydroxyethyl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one typically involves the reaction of naphthalen-1(2H)-one with a tris(2-hydroxyethyl)silyl-substituted amine. The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one involves its interaction with molecular targets through its functional groups. The tris(2-hydroxyethyl)silyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments. The naphthalene core provides a rigid structure that can interact with other molecules through π-π stacking and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Disilanes: Compounds containing Si-Si bonds with similar electronic properties.
Interhalogens: Molecules containing different halogen atoms with unique reactivity.
Uniqueness
2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one is unique due to its combination of a naphthalene core and a tris(2-hydroxyethyl)silyl group, which imparts distinct chemical and physical properties not found in other similar compounds .
Properties
CAS No. |
114023-05-1 |
|---|---|
Molecular Formula |
C20H29NO4Si |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-[3-[tris(2-hydroxyethyl)silyl]propyliminomethyl]naphthalen-1-ol |
InChI |
InChI=1S/C20H29NO4Si/c22-9-13-26(14-10-23,15-11-24)12-3-8-21-16-18-7-6-17-4-1-2-5-19(17)20(18)25/h1-2,4-7,16,22-25H,3,8-15H2 |
InChI Key |
UCFZAOFUBHJGIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C=NCCC[Si](CCO)(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


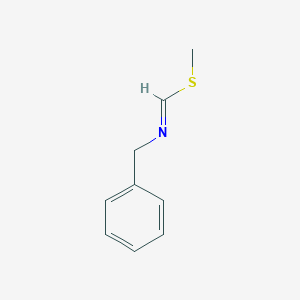
![1,3-Dimethyl-5-phenyl-1H-pyrazolo[4,3-C]isoquinoline](/img/structure/B14292426.png)
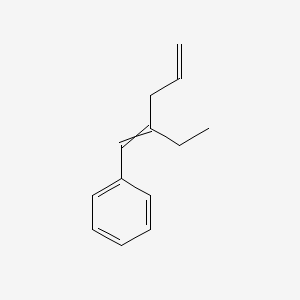
![2-[3-(4-Hydroxyphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14292437.png)
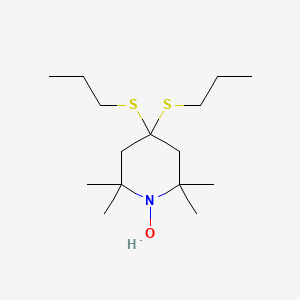
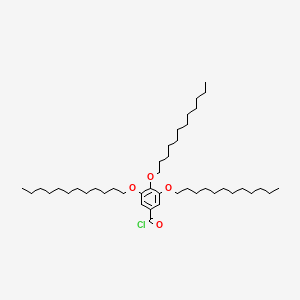
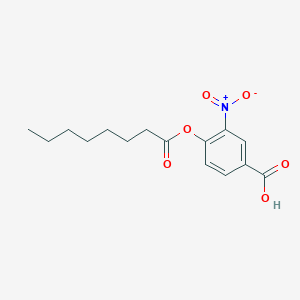
![9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-](/img/structure/B14292456.png)
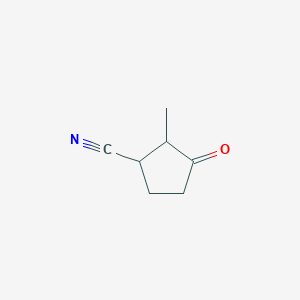

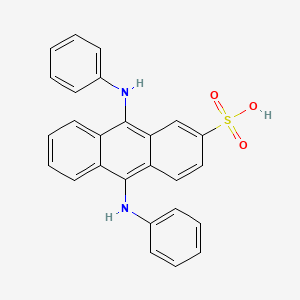
![1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14292476.png)
